Dehydro Oxymetazoline Hydrochloride
Overview
Description
Dehydro Oxymetazoline Hydrochloride is a synthetic compound derived from oxymetazoline, an imidazole derivative. It is a potent, direct-acting alpha-adrenergic agonist with affinity to both alpha-1 and alpha-2 adrenoceptors . This compound is primarily used as a vasoconstrictor to relieve nasal congestion and is available in various formulations, including nasal sprays and ophthalmic solutions .
Mechanism of Action
Target of Action
Dehydro Oxymetazoline Hydrochloride, also known as Oxymetazoline, is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These adrenoceptors are widely expressed in vascular beds, making them the primary targets of Oxymetazoline .
Mode of Action
Oxymetazoline works by stimulating these adrenergic receptors, causing vasoconstriction of dilated arterioles and reducing blood flow . In a radioligand competition study, Oxymetazoline displayed
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Oxymetazoline Hydrochloride involves the reaction of oxymetazoline with hydrogen chloride to form the hydrochloride salt . The process typically includes the following steps:
Starting Material: Oxymetazoline, which is synthesized from 2,6-dimethylphenol.
Reaction with Hydrogen Chloride: Oxymetazoline is reacted with an equimolar quantity of hydrogen chloride to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: The crude product is purified using recrystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dehydro Oxymetazoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Dehydro Oxymetazoline Hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Oxymetazoline: The parent compound, used for similar applications but with different pharmacokinetic properties.
Xylometazoline: Another imidazole derivative with similar vasoconstrictive properties.
Naphazoline: A related compound used in nasal decongestants and eye drops.
Uniqueness
Dehydro Oxymetazoline Hydrochloride is unique due to its specific binding affinity to alpha-1A and alpha-2B adrenoceptors, which provides a more targeted vasoconstrictive effect compared to other similar compounds . This specificity makes it particularly effective in treating conditions like nasal congestion and blepharoptosis .
Biological Activity
Dehydro oxymetazoline hydrochloride is a derivative of oxymetazoline, a well-known α-adrenergic agonist primarily used for its vasoconstrictive properties in treating nasal congestion and ocular conditions. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and potential side effects based on diverse scientific literature.
This compound functions primarily as an agonist at both α1- and α2-adrenergic receptors. The compound's affinity for these receptors is critical for its pharmacological effects:
- α1-Adrenergic Receptors : Activation leads to vasoconstriction, reducing blood flow in targeted areas. This mechanism is beneficial in alleviating nasal congestion.
- α2-Adrenergic Receptors : Stimulation can inhibit norepinephrine release, contributing to its therapeutic effects in various conditions.
The binding affinity of dehydro oxymetazoline for these receptors is comparable to that of oxymetazoline, with notable selectivity towards the α2 subtype, which enhances its efficacy in specific applications such as treating facial erythema associated with rosacea and acquired blepharoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:
- Absorption : The compound is readily absorbed across mucosal membranes. In clinical studies, maximum plasma concentrations (Cmax) following topical application ranged from 30.5 pg/mL to 68.8 pg/mL depending on the dosage and frequency of administration .
- Distribution : Approximately 56.7% to 57.5% of dehydro oxymetazoline is bound to human plasma proteins .
- Metabolism : The metabolism pathway remains largely unexplored; however, it is expected to follow similar routes as oxymetazoline, involving hepatic metabolism.
- Excretion : Primarily eliminated through renal pathways.
Clinical Applications
This compound has been investigated for various clinical applications:
- Nasal Congestion Relief : As an intranasal spray, it provides rapid relief from nasal congestion due to colds or allergies.
- Ocular Conditions : Used in eye drops to treat redness associated with minor irritations.
- Facial Erythema : Demonstrated efficacy in reducing facial redness associated with rosacea.
Clinical trials have shown that formulations containing dehydro oxymetazoline are well tolerated with minimal systemic side effects .
Study 1: Efficacy in Blepharoptosis
A randomized double-masked trial evaluated the safety and efficacy of dehydro oxymetazoline (0.1%) in patients with acquired blepharoptosis over a period of 14 to 84 days. Results indicated significant improvement in eyelid position with a treatment-emergent adverse event (TEAE) incidence similar to the vehicle group (31.2% vs. 30.6%)—most TEAEs were mild to moderate .
Study 2: Systemic Effects
A study investigating systemic side effects involved two groups of rats treated with either saline or dehydro oxymetazoline over four weeks. Histopathological examinations revealed ischemic changes in the dehydro oxymetazoline group compared to controls, indicating potential systemic effects that warrant further investigation .
Safety Profile
The safety profile of this compound has been assessed through various clinical trials:
Properties
IUPAC Name |
6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYBLRUWGMAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747459 | |
Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205035-03-6 | |
Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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